(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone is a chemical compound that features a hydroxyphenyl group and a methylthiophenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with 5-methylthiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the methanone linkage. The process may involve steps such as esterification, reduction, and cyclization to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The phenyl and thiophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of (4-hydroxyphenyl)(5-methylthiophen-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their range of applications.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the methylthiophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxyphenyl)(phenyl)methanone
- (4-Hydroxyphenyl)(2-thienyl)methanone
- (4-Hydroxyphenyl)(3-methylthiophen-2-yl)methanone
Uniqueness
(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone is unique due to the presence of both a hydroxyphenyl group and a methylthiophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.
Properties
CAS No. |
68204-86-4 |
---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C12H10O2S/c1-8-2-7-11(15-8)12(14)9-3-5-10(13)6-4-9/h2-7,13H,1H3 |
InChI Key |
WVLYZTQAMXSJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.